molecular formula C11H15NO3 B12740322 Mdmeo CAS No. 74698-48-9

Mdmeo

Cat. No.: B12740322
CAS No.: 74698-48-9
M. Wt: 209.24 g/mol
InChI Key: MTIKJUJMCMDSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mdmeo (3,4-methylenedioxy-N-(2-methoxyethyl)phenethylamine) is a synthetic analog of MDA (3,4-methylenedioxyamphetamine), first synthesized and described by Alexander Shulgin in PiHKAL: The Chemical Story . Structurally, this compound differs from MDA by the substitution of the methyl group on the nitrogen atom with a 2-methoxyethyl group.

The synthesis of this compound involves a multi-step process starting from methoxyethylamine hydrochloride. Key steps include condensation with 3,4-methylenedioxyphenylacetone, purification via solvent extraction, and crystallization . Despite its structural similarity to active compounds like MDA and MDOH (N-hydroxy MDA), this compound exhibits notably weak pharmacological activity, raising questions about the determinants of psychoactive potency in this chemical class.

Properties

CAS No.

74698-48-9

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methoxypropan-2-amine

InChI

InChI=1S/C11H15NO3/c1-8(12-13-2)5-9-3-4-10-11(6-9)15-7-14-10/h3-4,6,8,12H,5,7H2,1-2H3

InChI Key

MTIKJUJMCMDSGM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Mdmeo can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methoxyamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its limited use and legal restrictions. the general principles of organic synthesis, such as maintaining appropriate reaction conditions and using high-purity reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

Mdmeo undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Mdmeo has limited scientific research applications due to its status as a lesser-known psychedelic drug. it has been studied in the context of:

    Chemistry: As a model compound for studying the reactivity of substituted amphetamines.

    Biology: Investigating its effects on neurotransmitter systems.

    Medicine: Exploring its potential therapeutic effects, although data is limited.

    Industry: Limited industrial applications due to legal restrictions.

Mechanism of Action

The mechanism of action of Mdmeo is not well-understood due to limited data. it is believed to interact with neurotransmitter systems in the brain, similar to other substituted amphetamines. It may act as a serotonin and dopamine releaser, influencing mood and perception .

Comparison with Similar Compounds

Mdmeo vs. MDA

Parameter This compound MDA
Structure N-(2-methoxyethyl) substitution N-methyl substitution
Base Strength Weak base Stronger base
Pharmacological Role Inactive in human trials Potent entactogen and stimulant
Synthetic Accessibility Complex multi-step synthesis Well-established synthesis

This compound and MDA share the same 3,4-methylenedioxyphenethylamine backbone but differ in their nitrogen substituents. The larger 2-methoxyethyl group in this compound likely introduces steric hindrance, reducing affinity for serotonin and dopamine receptors critical for psychoactivity . In contrast, MDA’s compact methyl group allows efficient receptor interaction, leading to its well-documented stimulant and empathogenic effects.

This compound vs. MDOH

Parameter This compound MDOH
Structure N-(2-methoxyethyl) substitution N-hydroxy substitution
Base Strength Weak base Weak base
Pharmacological Role Inactive in human trials Retains MDA-like activity

The hydroxy group in MDOH may facilitate metabolic activation or receptor binding, whereas this compound’s methoxyethyl group could hinder these processes.

Pharmacological and Experimental Findings

Key Studies on this compound

  • Activity Profile : this compound failed to elicit measurable psychoactive effects in human subjects, even at doses exceeding typical thresholds for active analogs like MDA (100–150 mg) .

Mechanistic Insights

  • Steric Effects : The bulkier 2-methoxyethyl group in this compound likely disrupts receptor-ligand interactions, a hypothesis supported by the retained activity of smaller analogs like MDOH.
  • Metabolic Stability : this compound’s methoxy group may resist metabolic cleavage, preventing conversion into active metabolites.

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Attributes

Compound Substituent Base Strength Psychoactive Potency Notable Findings
This compound 2-Methoxyethyl Weak None Inactive in prodrug trials
MDA Methyl Strong High Benchmark entactogen
MDOH Hydroxy Weak Moderate Active despite weak base

Table 2: Experimental Outcomes

Compound Dose Tested Observed Effects Clinical Relevance
This compound 180 mg No enhancement with LSD Non-viable for therapeutic use
MDA 100–150 mg Empathogenic, stimulant Historically studied

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.